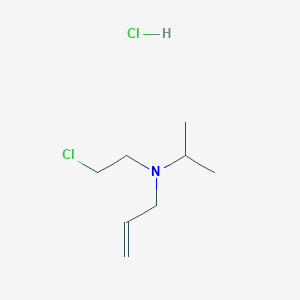
N-(2-chloroethyl)-N-prop-2-enylpropan-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloroethyl)-N-prop-2-enylpropan-2-amine;hydrochloride is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a chloroethyl group, a prop-2-enyl group, and a propan-2-amine moiety, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-N-prop-2-enylpropan-2-amine;hydrochloride typically involves the reaction of 2-chloroethylamine with prop-2-enylpropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using batch or continuous processes. The choice of method depends on the desired production scale and efficiency. The industrial process typically includes steps such as raw material preparation, reaction, purification, and quality control to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chloroethyl)-N-prop-2-enylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Addition Reactions: The prop-2-enyl group can participate in addition reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted amines, alcohols, and other functionalized compounds.
Applications De Recherche Scientifique
N-(2-chloroethyl)-N-prop-2-enylpropan-2-amine;hydrochloride has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2-chloroethyl)-N-prop-2-enylpropan-2-amine;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death.
Comparaison Avec Des Composés Similaires
N-(2-chloroethyl)-N-prop-2-enylpropan-2-amine;hydrochloride can be compared with other similar compounds, such as:
N-(2-chloroethyl)-N-nitrosoureas: These compounds are known for their anticancer activity and ability to form DNA adducts.
N-(2-chloroethyl)-N-methylpropan-2-amine: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
N-(2-chloroethyl)-N-cyclohexylpropan-2-amine: Another related compound with distinct chemical and biological properties.
Propriétés
Numéro CAS |
367910-19-8 |
|---|---|
Formule moléculaire |
C8H17Cl2N |
Poids moléculaire |
198.13 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-N-prop-2-enylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H16ClN.ClH/c1-4-6-10(7-5-9)8(2)3;/h4,8H,1,5-7H2,2-3H3;1H |
Clé InChI |
ADROLRAUAACNNL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCCl)CC=C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


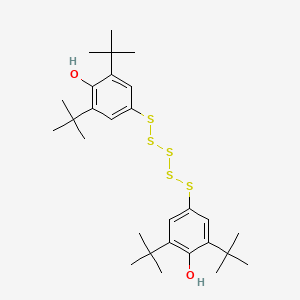
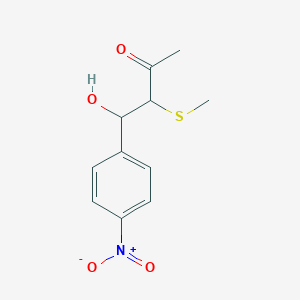
![1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol](/img/structure/B14242825.png)
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide](/img/structure/B14242827.png)

![3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14242844.png)
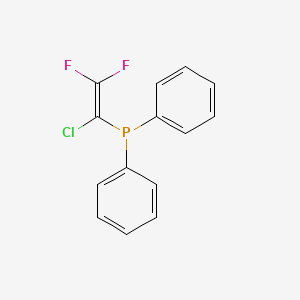
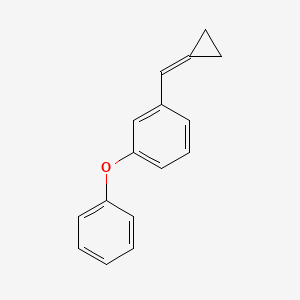

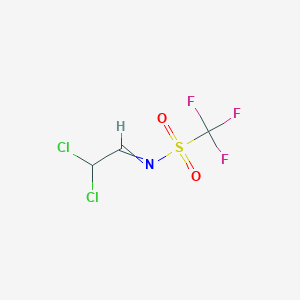
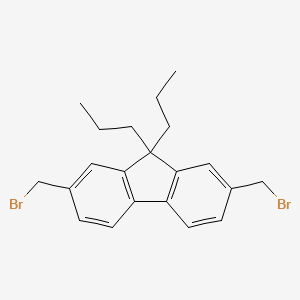
![Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate](/img/structure/B14242878.png)
![4-[4-(Heptadecafluorooctyl)phenoxy]phenol](/img/structure/B14242880.png)
![4-Chloro-6-[(4-chloroanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B14242885.png)
